5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Overview
Description
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety. This compound is known for its unique structure, which includes multiple hydroxyl groups attached to a benzene ring, making it a polyphenolic compound .
Scientific Research Applications
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its antioxidant properties and potential therapeutic effects.
Medicine: Studied for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as leukotriene a-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
Based on the structure of the compound and its similarity to other compounds, it can be inferred that it might interact with its targets through a mechanism involving resonance stabilization . This is a common feature in aromatic compounds, where the delocalization of electrons contributes to the stability of the molecule .
Biochemical Pathways
Based on the potential target mentioned above, it can be inferred that this compound might influence the biosynthesis of leukotriene b4 , a proinflammatory mediator.
Result of Action
Based on its potential target, it can be inferred that this compound might have a role in modulating inflammatory responses through the biosynthesis of leukotriene b4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another stilbene with similar antioxidant properties.
Dihydroresveratrol: A hydrogenated derivative of resveratrol with enhanced stability.
Catechol: A simpler dihydroxybenzene with similar reactivity but fewer hydroxyl groups
Uniqueness
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol is unique due to its multiple hydroxyl groups and extended conjugated system, which contribute to its potent antioxidant activity and diverse reactivity .
Properties
IUPAC Name |
5-[4-(4-hydroxyphenyl)phenyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11,19-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADMQAUVBPTTDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC(=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.